N-Demethyl-N-propanoylerythromycin A

Description

Contextualization within Macrolide Antibiotics

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. nih.gov They are vital in treating a range of bacterial infections. drugbank.com The progenitor of this class, erythromycin (B1671065), was first discovered in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). nih.govdrugbank.com Macrolides function by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit. drugbank.com

Over the years, the emergence of bacterial resistance and the inherent chemical instability of early macrolides like erythromycin A have driven the development of numerous derivatives. nih.gov These modifications aim to enhance properties such as acid stability, bioavailability, and efficacy against resistant strains. nih.govresearchgate.net N-Demethyl-N-propanoylerythromycin A fits into this landscape as a specific, synthetically modified version of erythromycin A.

Derivation and Structural Relationship to Erythromycin A

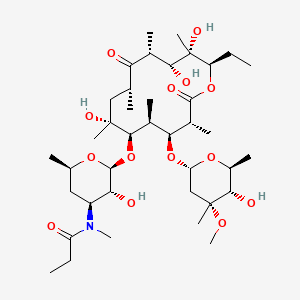

This compound is a direct derivative of erythromycin A, meaning its core structure is fundamentally the same as the parent antibiotic. The key differences lie in specific chemical modifications. The name itself, this compound, precisely describes these changes:

N-demethylation: A methyl group is removed from the nitrogen atom of the desosamine (B1220255) sugar, a key component of the erythromycin molecule.

N-propanoylation: A propanoyl group (a three-carbon acyl group) is then attached to this same nitrogen atom.

These alterations result in a distinct chemical entity with its own unique set of properties. It is often identified in pharmaceutical contexts as "Erythromycin impurity G". nih.govnih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₃₉H₆₉NO₁₄ | nih.gov |

| Molecular Weight | 776.0 g/mol | nih.gov |

| CAS Number | 147702-49-6 | nih.govnih.gov |

| Synonyms | Erythromycin impurity G, N-Propionyl-N-demethylerythromycin A | nih.govnih.gov |

Historical Development and Significance of Erythromycin Derivatives in Research

The history of erythromycin derivatives is a story of continuous innovation aimed at overcoming the limitations of the original compound. The first generation of derivatives focused on improving chemical stability and oral bioavailability. researchgate.net Subsequent generations, developed to combat rising antibiotic resistance, featured more complex structural modifications. nih.gov

The development and study of derivatives like this compound are significant for several reasons:

Reference Standards: This compound serves as a crucial reference standard in the quality control of erythromycin production. Its presence and quantity can be indicative of the purity of a given batch of the antibiotic. The use of such standards is vital for ensuring the safety and efficacy of pharmaceutical products. usp.org

Understanding Structure-Activity Relationships: By creating and studying derivatives with specific modifications, researchers can better understand how different parts of the erythromycin molecule contribute to its antibacterial activity. This knowledge is invaluable for the rational design of new and more effective antibiotics.

Investigating Resistance Mechanisms: The use of erythromycin derivatives in research helps in evaluating the susceptibility of resistant bacterial strains. Studying how these modified compounds interact with resistant bacteria can provide insights into the mechanisms of resistance and inform the development of drugs that can bypass them.

While specific, in-depth research focused solely on the biological activity of this compound is not extensively published in publicly available literature, its role as a well-characterized impurity and analytical standard underscores its importance in the broader field of macrolide antibiotic research and development. Its existence is a direct result of the ongoing efforts to refine and improve upon one of the most critical classes of antibiotics in modern medicine.

Properties

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69NO14/c1-14-26-39(11,48)32(44)21(5)29(42)19(3)17-37(9,47)34(54-36-30(43)25(16-20(4)50-36)40(12)27(41)15-2)22(6)31(23(7)35(46)52-26)53-28-18-38(10,49-13)33(45)24(8)51-28/h19-26,28,30-34,36,43-45,47-48H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDJWXMXZVPSAJ-OGILNJMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CC)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CC)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H69NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163793 | |

| Record name | N-Demethyl-N-propanoylerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-49-6 | |

| Record name | Erythromycin, N-demethyl-N-(1-oxopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Demethyl-N-propanoylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147702496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyl-N-propanoylerythromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYL-N-PROPANOYLERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUC2O6XEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of N Demethyl N Propanoylerythromycin a

Semisynthetic Pathways and Methodologies

The synthesis of N-Demethyl-N-propanoylerythromycin A from erythromycin (B1671065) A is a multi-step process that involves the selective modification of the desosamine (B1220255) sugar moiety. This process is primarily achieved through a sequence of N-demethylation followed by N-propanoylation.

N-Demethylation at the 3″-Position of the Desosamine Sugar

The initial and crucial step in the synthesis is the removal of one of the methyl groups from the 3″-dimethylamino group of the desosamine sugar of erythromycin A to yield N-demethylerythromycin A. nih.gov Various methods have been developed to achieve this transformation.

One common method involves the use of iodine. This process is typically carried out by treating an erythromycin macrolide antibiotic with iodine and sodium acetate (B1210297) in a solvent mixture like methanol (B129727) and water, followed by heating. google.com The reaction is sensitive to temperature; higher temperatures can lead to increased formation of byproducts, while lower temperatures can significantly slow down the reaction rate. google.com A general method for the 3″-N-demethylation of several erythromycin macrolide antibiotics, including erythromycin A, has been reported with yields of approximately 85%. google.com

Another approach involves a one-step treatment with a single addition of iodine in a pH-adjusted solution at temperatures ranging from -10°C to 50°C. google.com More efficient processes have been developed that involve the stepwise addition of iodine in a pH-adjusted solution at a higher temperature range of 40°C to 70°C, which can improve the yield and purity of the N-demethylated product. google.com

The following table summarizes a typical reaction for the N-demethylation of erythromycin A.

| Parameter | Value | Reference |

| Starting Material | Erythromycin A | google.com |

| Reagents | Iodine, Sodium Acetate, Sodium Hydroxide | google.com |

| Solvents | Methanol, Water | google.com |

| Temperature | 60°C | google.com |

| Approximate Yield | 85% | google.com |

Propanoylation at the 3″-N Position

Following the successful N-demethylation, the resulting secondary amine at the 3″-N position is then acylated with a propanoyl group. This is typically achieved by reacting N-demethylerythromycin A with a propanoylating agent, such as propanoic anhydride (B1165640) or propanoyl chloride. chemguide.co.uk The reaction introduces the N-propanoyl group, yielding this compound. nih.gov

The choice of acylating agent and reaction conditions is critical to ensure selective acylation at the desired nitrogen atom without affecting the numerous hydroxyl groups present on the erythromycin scaffold. The reaction of primary amines with acid anhydrides is a well-established method for N-acylation. chemguide.co.uk

Synthesis of Related N-Demethylated and N-Propanoylated Erythromycin Analogs

The synthetic methodologies developed for this compound can be extended to produce a variety of related analogs. By starting with different erythromycin derivatives (e.g., erythromycin B, C, or D) or by using different acylating agents in the second step, a library of N-demethylated and N-acylated erythromycin analogs can be synthesized. For instance, N-demethyl-N-alkyl erythromycin derivatives can be prepared, which are also precursors to prokinetic agents. google.com

Role as an Intermediate in the Synthesis of Advanced Erythromycin Derivatives

This compound is a valuable intermediate, primarily in the development of motilides, a class of macrolide derivatives known for their gastrointestinal prokinetic activity.

Precursor in Prokinetic Agent Synthesis Research

The structural modifications at the 3″-N position of the desosamine sugar have been shown to be critical for the prokinetic activity of erythromycin derivatives. N-demethylation followed by the introduction of various alkyl or acyl groups can lead to compounds with potent motilin-like activity, which stimulates gastrointestinal motility. nih.govnih.gov this compound serves as a key precursor in the synthesis of these advanced motilides. The synthesis of potent and orally active prokinetic drug candidates often involves the use of N-demethylated erythromycin intermediates. nih.gov

Strategies for Modifying Erythromycin A Scaffold to Achieve this compound Structure

The successful synthesis of this compound relies on carefully planned strategies to manage the multiple reactive functional groups on the erythromycin A scaffold.

A key strategy involves the use of protecting groups. To achieve selective N-alkylation (including propanoylation), the hydroxyl groups, particularly the 2'-hydroxyl group, may need to be protected. Silyl protecting groups are commonly employed for this purpose. google.com The process can involve a one-pot silylation followed by alkylation, or a stepwise approach where the silylated intermediate is isolated before the alkylation step. google.com

N-Demethylation: Selective removal of one methyl group from the 3″-dimethylamino group of erythromycin A.

Optional Protection: Protection of reactive hydroxyl groups, if necessary, to ensure selective N-acylation.

N-Propanoylation: Acylation of the 3″-N-demethylated intermediate with a propanoylating agent.

Deprotection (if applicable): Removal of any protecting groups to yield the final product.

Molecular Mechanisms of Action of N Demethyl N Propanoylerythromycin a

Ribosomal Target Interaction Studies

The interaction of macrolides with the bacterial ribosome is a complex process involving specific contacts with ribosomal RNA (rRNA) and, to a lesser extent, ribosomal proteins. These interactions are fundamental to their bacteriostatic effect.

Binding Affinity to Bacterial Ribosomal Subunits

The affinity of a macrolide for the bacterial ribosome is a key determinant of its antibacterial potency. For erythromycin (B1671065) A, this binding occurs within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. researchgate.net The desosamine (B1220255) sugar and the 14-membered macrolactone ring are crucial for this interaction. blogspot.com

Table 1: Postulated Interactions of N-Demethyl-N-propanoylerythromycin A with the Bacterial Ribosome

| Structural Moiety | Interacting Ribosomal Component (Hypothesized) | Potential Type of Interaction |

| Macrolactone Ring | 23S rRNA (Domain V) | Hydrophobic interactions, Hydrogen bonds |

| Desosamine Sugar | 23S rRNA (A2058, A2059) | Hydrogen bonds, van der Waals forces |

| N-propanoyl group | 23S rRNA or ribosomal proteins in the NPET | Additional hydrophobic or polar interactions |

Interaction with Specific Ribosomal RNA (rRNA) Sequences

The primary target of erythromycin A within the ribosome is the 23S rRNA of the 50S subunit. rcsb.org Specifically, it interacts with nucleotides in Domain V, which forms a major part of the peptidyl transferase center (PTC) and the entrance to the NPET. nih.gov Key interactions involve hydrogen bonds between the desosamine sugar of erythromycin and specific adenine (B156593) residues, most notably A2058 and A2059 (E. coli numbering). nih.govresearchgate.net

Elucidation of Bacteriostatic Action Pathways

Erythromycin and its derivatives are generally considered bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria. nih.gov This effect is a direct consequence of their ability to block protein synthesis. researchgate.net By binding within the NPET, these macrolides obstruct the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. researchgate.net

The bacteriostatic action of this compound would follow this same general pathway. The efficiency of translational arrest would be dependent on its binding affinity and its precise location within the NPET. Modifications to the desosamine sugar can influence how the drug affects the passage of different nascent peptides, a phenomenon known for other macrolide derivatives. benthamdirect.com

Computational Modeling and Simulation of Ribosomal Binding

In the absence of experimental crystal structures, computational methods provide valuable insights into the potential binding modes and affinities of novel antibiotic derivatives.

Molecular Docking Approaches with High-Resolution Ribosome Structures (e.g., PDB: 1JZY)

Molecular docking simulations can be employed to predict the preferred orientation of this compound within the macrolide binding site of the bacterial ribosome. High-resolution crystal structures of the 50S ribosomal subunit in complex with erythromycin, such as that from Deinococcus radiodurans (PDB ID: 1JZY), serve as excellent templates for such studies. rcsb.org

In a typical docking protocol, the structure of this compound would be built and optimized. It would then be docked into the binding pocket defined by the location of erythromycin in the 1JZY structure. The resulting poses would be scored based on the predicted binding energy, providing hypotheses about the key interactions between the N-propanoyl group and the ribosomal tunnel.

Free-Energy Perturbation (FEP) and MM-GBSA Calculations

To obtain more quantitative predictions of binding affinity, more rigorous computational methods like Free-Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be utilized. blogspot.com These methods calculate the free energy of binding by simulating the system at an atomic level.

FEP calculations involve the alchemical transformation of a known ligand (e.g., erythromycin) into the target molecule (this compound) within the binding site and in solution. This allows for a precise calculation of the relative binding free energy. MM-GBSA methods, while computationally less demanding, can also provide valuable estimates of binding affinity by combining molecular mechanics energies with continuum solvation models. blogspot.com Such calculations could provide a theoretical assessment of whether the N-demethylation and N-propanoylation result in a more or less favorable binding affinity compared to the parent erythromycin A.

Validation of Computational Predictions with Experimental Binding Data (e.g., surface plasmon resonance)

In modern antibiotic development, computational modeling, such as molecular docking, is a vital tool for predicting how a drug molecule will interact with its target. nih.govrsc.org These simulations provide insights into the potential binding site, orientation, and affinity of a ligand to its receptor, such as a bacterial ribosome. nih.gov However, these computational predictions are theoretical and must be validated by empirical evidence to confirm their accuracy.

Experimental techniques are crucial for this validation step. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used to characterize the binding kinetics and thermodynamics of drug-receptor interactions in real-time. researchgate.nettainstruments.comspringernature.com SPR can measure the association and dissociation rates of a compound binding to a target immobilized on a sensor surface, providing data on binding affinity (K_D). researchgate.net ITC directly measures the heat released or absorbed during a binding event, which can be used to determine the binding affinity, stoichiometry (n), and enthalpy (ΔH) of the interaction. springernature.comyoutube.com

Molecular Level Inhibition of Protein Synthesis

The primary mechanism of action for this compound, like other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome. nih.gov

The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. nih.govresearchgate.net The drug molecule physically obstructs this tunnel, but it does not cause a complete and immediate halt to all protein synthesis. researchgate.netnih.gov Instead, inhibition is context-specific, meaning it depends on the amino acid sequence of the protein being synthesized. uic.edu

Research on erythromycin has shown that it allows the synthesis of short peptides, typically between six and eight amino acids long, before translation is arrested. nih.gov The stalling of the ribosome is not merely due to steric hindrance. It involves a complex interplay of interactions between the antibiotic, specific residues of the nascent polypeptide chain, and the ribosomal RNA (rRNA) that lines the tunnel wall. researchgate.net The ability of macrolides to inhibit protein synthesis involves a combination of excluded volume interactions and specific intermolecular attractions between the nascent protein and the drug. researchgate.net

Key interactions occur between the drug and specific nucleotides of the 23S rRNA, particularly A2058 and A2059 in the peptidyl transferase center (PTC) loop. nih.gov By binding in the NPET, the drug can allosterically induce conformational changes in the PTC, the catalytic core of the ribosome, thereby suppressing the formation of peptide bonds. researchgate.netnih.gov The positive charge and the size of the side chains of certain amino acids in the nascent peptide can magnify this inhibitory effect, leading to inefficient peptide bond formation and ribosomal stalling. nih.gov Mutations in the 23S rRNA can significantly reduce the binding affinity of the antibiotic, leading to drug resistance. nih.gov

Research Data on Erythromycin-Ribosome Interaction

The following tables present quantitative data from studies on erythromycin, the parent compound of this compound. This data is representative of the binding characteristics of this macrolide class to the bacterial ribosome.

Table 1: Experimentally Determined Dissociation Constant for Erythromycin

This table shows the binding affinity of erythromycin to E. coli ribosomes as determined by radiolabeled drug binding assays. The dissociation constant (K_D) is a measure of binding affinity, where a lower value indicates a stronger interaction.

| Compound | Ribosome Source | Temperature | Dissociation Constant (K_D) |

| [¹⁴C]Erythromycin | Escherichia coli | 24 °C | 1.0 x 10⁻⁸ M |

| [¹⁴C]Erythromycin | Escherichia coli | 5 °C | 1.4 x 10⁻⁸ M |

| Data sourced from a study on erythromycin binding to E. coli ribosomes. nih.gov |

Table 2: Effect of 23S rRNA Mutations on Erythromycin Binding Affinity

This table illustrates how specific point mutations in the 23S rRNA of the bacterial ribosome can impact the binding affinity of erythromycin, a common mechanism of antibiotic resistance.

| Ribosomal Mutation | Effect on Erythromycin Binding Affinity |

| 2057 (G→A) | 20-fold reduction |

| 2058 (A→U) | 1,000-fold reduction |

| 2058 (A→G) | 10,000-fold reduction |

| Data sourced from a study on erythromycin binding to ribosomes with conformational alterations. nih.gov |

Preclinical Research Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, specific preclinical research data on the biological activities of the chemical compound this compound is not available in the public domain. As a result, an article detailing its in vitro antimicrobial and neuroprotective effects as per the requested outline cannot be generated at this time.

This compound is listed in chemical databases such as PubChem, where it is also known by synonyms including Erythromycin impurity G and N-Propionyl-N-demethylerythromycin A. nih.gov While its chemical structure and basic properties are documented, detailed studies on its biological efficacy and mechanisms of action have not been published in accessible scientific literature.

Research on the parent compound, erythromycin, and its other derivatives is extensive. Erythromycin is a well-known macrolide antibiotic with established activity against Gram-positive bacteria. researchgate.netnih.gov It functions by inhibiting bacterial protein synthesis. nih.gov Furthermore, some studies have explored the neuroprotective effects of erythromycin, suggesting it may reduce neuronal damage in models of cerebral ischemia by mitigating inflammation and oxidative stress. nih.govnih.gov There is also research into the synthesis of various erythromycin derivatives, including N-demethylated forms, which are sometimes characterized as impurities. researchgate.net

However, these findings are related to erythromycin and its broader class of derivatives and cannot be specifically attributed to this compound without direct experimental evidence. Scientific accuracy necessitates that the biological activities of a specific compound be based on dedicated preclinical studies. The absence of such specific data for this compound prevents a scientifically grounded discussion of its potential antimicrobial and neuroprotective properties.

Further research and publication of in vitro and in vivo studies are required to elucidate the specific biological activities of this compound. Until such data becomes available, any discussion of its efficacy would be speculative.

Biological Activities of N Demethyl N Propanoylerythromycin a Preclinical Research

In Vitro Anticancer Research

There is no specific data in the public domain concerning the in vitro anticancer research of N-Demethyl-N-propanoylerythromycin A.

Induction of Apoptosis in Cancer Cell Lines

No studies were found that document the ability of this compound to induce apoptosis in any cancer cell lines.

Molecular Pathways Involved in Antiproliferative Effects

Information detailing the molecular pathways that might be modulated by this compound to exert any potential antiproliferative effects is not available in the scientific literature.

Structure Activity Relationship Sar Studies of N Demethyl N Propanoylerythromycin a

Impact of N-Demethylation and Propanoylation on Ribosomal Binding Affinity

The modification of the dimethylamino group on the desosamine (B1220255) sugar of erythromycin (B1671065) A has a significant effect on the compound's interaction with the bacterial ribosome. The process involves two distinct changes: the removal of a methyl group (N-demethylation) and the addition of a propanoyl group (N-propanoylation).

N-demethylation alone, which converts the tertiary amine at the 3'-position to a secondary amine, can be detrimental to activity. However, this secondary amine serves as a crucial chemical handle for subsequent modifications. The introduction of an acyl group, such as a propanoyl substituent, can restore or even enhance the molecule's biological function. Research into related derivatives has shown that while desmethyl-erythromycin has reduced efficacy, certain N-acyl or N-alkyl substitutions can lead to compounds with protein biosynthesis inhibition on par with or better than the parent erythromycin A. nih.gov For example, studies on 9-N-alkyl derivatives of erythromycylamine demonstrated that an n-propyl derivative was slightly more inhibitory than erythromycylamine itself. nih.gov This suggests that the size and nature of the substituent replacing the methyl group are critical. The propanoyl group on N-Demethyl-N-propanoylerythromycin A likely re-establishes favorable interactions within the ribosomal binding pocket, compensating for the loss of the N-methyl group and potentially adding new beneficial contacts, thereby maintaining or improving ribosomal binding affinity.

Table 1: Comparative Inhibitory Activity of N-Substituted Erythromycin Derivatives

| Compound | Modification | Relative Activity/Binding |

|---|---|---|

| Erythromycin A | Parent Compound (3'-N(CH3)2) | Baseline |

| N-Desmethyl-erythromycin A | 3'-NH(CH3) | Significantly lower than Erythromycin A nih.gov |

| 9-N-(n-propyl)erythromycylamine | 9-N-alkylation | Slightly more inhibitory than erythromycylamine nih.gov |

| 3'-N-(1-methyl-3-oxopropyl)-3'-N-desmethyl-erythromycin A | 3'-N-alkylation/functionalization | Binding on par with Erythromycin A nih.gov |

Positional Specificity of Modifications on the Desosamine Sugar for Biological Activity

The desosamine sugar is a critical component for the biological activity of erythromycin and its analogs, playing a pivotal role in anchoring the antibiotic to the ribosome. taylorandfrancis.comuomus.edu.iq Its interactions are highly specific, and modifications at different positions have distinct consequences for antibacterial efficacy.

The primary points of interaction for the desosamine sugar within the 23S rRNA of the ribosomal exit tunnel are the hydroxyl group at the 2'-position and the amino group at the 3'-position. nih.govnih.gov The 2'-hydroxyl is known to form a crucial hydrogen bond with the N1 atom of adenine (B156593) residue A2058. taylorandfrancis.com This interaction is fundamental to the binding of most macrolides.

Comparative SAR with Other Erythromycin A Derivatives and Analogs

Influence of 6-O-Methylation on Acid Stability

A major liability of Erythromycin A is its rapid degradation under acidic conditions, such as those found in the stomach. acs.orgnih.govresearchgate.net This instability is a direct result of an intramolecular chemical reaction involving the hydroxyl group at position 6 (6-OH) of the macrolactone ring. In an acidic environment, the 6-OH group attacks the ketone at position 9, initiating a cascade that leads to the formation of an inactive anhydroerythromycin A spiroketal. nih.gov

The development of Clarithromycin, which is 6-O-methylerythromycin A, provided a highly effective solution to this problem. By converting the reactive 6-hydroxyl group into a chemically stable 6-O-methyl ether, the initial intramolecular cyclization is blocked. nih.gov This single modification dramatically increases the compound's stability in acid, preventing its degradation and improving its oral bioavailability compared to Erythromycin A. nih.govresearchgate.net This principle of blocking the internal dehydration pathway is a cornerstone of modern macrolide design.

Table 2: Comparative Acid Stability of Macrolide Antibiotics

| Compound | Key Structural Feature | Time for 10% Decay (T1/10) at pH 2, 37°C |

|---|---|---|

| Erythromycin A | C6-OH group | 3.7 seconds nih.gov |

| Azithromycin (B1666446) | 9a-N-CH3 in ring (Azalide) | 20.1 minutes nih.gov |

| Clarithromycin | C6-O-CH3 group | Significantly more stable than Erythromycin A nih.gov |

Structural Features Enhancing Stability and Biological Potency

Beyond 6-O-methylation, several other structural modifications to the erythromycin scaffold have proven successful in enhancing stability and biological potency. These efforts have led to new classes of macrolide antibiotics. benthamscience.commdpi.com

Ketolides: This class, which includes drugs like Telithromycin, is characterized by the removal of the neutral cladinose (B132029) sugar at the C-3 position and the oxidation of the resulting 3-hydroxyl to a 3-keto group. mdpi.comnih.gov This modification not only enhances acid stability but also provides potent activity against certain erythromycin-resistant bacterial strains.

Azalides: Azithromycin is the primary example of an azalide. It features the incorporation of a methyl-substituted nitrogen atom into the aglycone ring at the 9a position. nih.gov This ring expansion physically obstructs the intramolecular degradation pathway, conferring excellent acid stability.

11,12-Cyclic Carbamates: In derivatives that are already modified to a 3-ketolide, the formation of a cyclic carbamate (B1207046) linking the 11-OH and 12-OH groups can further enhance antibacterial potency. mdpi.com

C-6 Substitutions: Further exploration at the C-6 position has shown that tethering larger groups, such as aryl moieties, can produce compounds with powerful activity against multidrug-resistant pathogens. acs.org

These examples demonstrate that multiple sites on the erythromycin macrolactone ring can be successfully modified to improve the pharmacological profile of the parent molecule.

Design Principles for Novel Erythromycin Derivatives Based on this compound Scaffold

The structure-activity relationships of this compound and its analogs provide several key principles for the design of new and improved macrolide antibiotics.

Preserve Essential Binding Moieties: The desosamine sugar and its correct orientation within the ribosomal tunnel are paramount for activity. Specifically, the hydrogen-bonding capability of the 2'-hydroxyl group should be maintained. taylorandfrancis.comnih.gov The macrolactone core itself serves as the fundamental scaffold upon which modifications are built. mdpi.com

Utilize the 3'-N Position for Targeted Modification: The N-Demethyl-N-propanoyl scaffold demonstrates that the 3'-amino group is a viable and effective site for introducing diversity. The secondary amine of an N-demethylated intermediate is a versatile anchor point for attaching a wide array of functional groups via N-acylation or N-alkylation. nih.gov Future designs can explore different chain lengths, functional groups (e.g., alkynes, fluorinated alkyls), and cyclic structures at this position to optimize binding, improve cell penetration, or circumvent resistance mechanisms.

Incorporate Acid-Stability Elements: The this compound scaffold, being derived from erythromycin A, is inherently susceptible to acid degradation. A critical design strategy would be to combine this novel N-substitution with a known acid-stabilizing feature. Creating a hybrid molecule that includes both the N-Demethyl-N-propanoyl desosamine and a 6-O-methyl group (a Clarithromycin-like feature) or a 3-keto group (a Ketolide feature) could yield a new compound with superior oral bioavailability and potency. nih.govmdpi.com

Combine Modifications to Overcome Resistance: To create next-generation antibiotics, multiple beneficial modifications can be integrated. A scaffold based on this compound could be further enhanced by removing the cladinose sugar and adding an arylalkyl side chain, a feature known to grant ketolides activity against resistant strains. nih.gov This combinatorial approach, which merges stability enhancements, resistance-breaking features, and optimized ribosomal interactions at the desosamine sugar, represents a rational path forward in the development of novel erythromycin derivatives.

Analytical Methodologies for N Demethyl N Propanoylerythromycin a Research

Development and Validation of Quantitative Assays in Research Matrices

The development of robust and validated quantitative assays is fundamental for accurately determining the concentration of N-Demethyl-N-propanoylerythromycin A in various research matrices, including bulk drug substances and finished pharmaceutical products. While specific validated methods solely for this impurity are not extensively detailed in publicly available literature, the general principles for related substances in erythromycin (B1671065) are applied.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques for the quantification of erythromycin and its impurities. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

Table 1: Typical Parameters for Quantitative Assay Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other impurities and the main compound. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% of the spiked amount. |

| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with variations in pH, mobile phase composition, or temperature. |

Application in Quality Control Research for Pharmaceutical Formulations

In the context of quality control for pharmaceutical formulations, this compound is monitored as a process-related impurity or a potential degradation product. Its presence and concentration are critical indicators of the quality and stability of erythromycin-containing medicines.

Analytical methods developed for quality control must be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and impurities. Forced degradation studies are often performed to generate potential impurities, including this compound, and to demonstrate the specificity of the analytical method. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Methodologies for Detection and Characterization as an Impurity (e.g., Erythromycin Impurity G)

This compound is recognized in pharmacopeias and by regulatory bodies as Erythromycin Impurity G. Its detection and characterization are crucial for ensuring that the levels of this impurity in pharmaceutical products remain within acceptable limits.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the detection and tentative identification of impurities. The high sensitivity and selectivity of MS allow for the detection of trace-level impurities, while the mass-to-charge ratio (m/z) provides information about the molecular weight of the compound.

Forced degradation studies are instrumental in generating and identifying impurities like Erythromycin Impurity G. By analyzing samples subjected to various stress conditions, researchers can track the formation of this impurity and develop methods for its routine monitoring.

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment in Research Settings

The definitive structural confirmation and purity assessment of this compound in research settings rely on a combination of sophisticated spectroscopic and chromatographic techniques.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential for separating this compound from erythromycin and other related substances. The choice of column, mobile phase, and detector is optimized to achieve the best possible resolution and sensitivity.

Spectroscopic Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and obtain structural information from the resulting fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are indispensable for the complete structural elucidation of the impurity. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.

Table 2: Analytical Techniques for Structural Confirmation and Purity Assessment

| Technique | Application | Information Obtained |

| HPLC/UPLC | Separation and Purity Assessment | Retention time, peak purity, and quantification. |

| LC-MS | Detection and Identification | Molecular weight and preliminary structural information. |

| HRMS | Elemental Composition | Highly accurate mass measurement for formula determination. |

| MS/MS | Structural Elucidation | Fragmentation patterns for structural confirmation. |

| ¹H NMR | Structural Elucidation | Information about the number and types of protons. |

| ¹³C NMR | Structural Elucidation | Information about the carbon skeleton. |

| 2D NMR | Structural Elucidation | Connectivity between atoms (protons and carbons). |

Metabolism and Biotransformation Research in Vitro and Preclinical Models

Pathways of Biotransformation for N-Demethyl-N-propanoylerythromycin A

The biotransformation of macrolide antibiotics is a complex process designed to render the compounds more water-soluble for excretion. For Erythromycin (B1671065) A, the primary metabolic pathway is N-demethylation, which occurs in the liver. Given the structure of this compound, which features an N-propanoyl group in place of one of the N-methyl groups on the desosamine (B1220255) sugar, its metabolic pathways are likely to include:

Hydrolysis: The amide linkage of the N-propanoyl group could be susceptible to hydrolysis by amidase enzymes, which would cleave the propanoyl group and result in N-demethylerythromycin A.

Hydroxylation: The macrolactone ring and the propanoyl side chain are potential sites for hydroxylation. This oxidation reaction, typically a Phase I metabolic process, introduces a hydroxyl group, increasing the compound's polarity.

N-Demethylation: If the remaining N-methyl group is present, it could be removed via oxidative demethylation, a common pathway for erythromycin and its derivatives clinpgx.org.

These pathways are consistent with the general principles of drug metabolism, which involve enzymatic reactions that modify the chemical structure to facilitate elimination nih.gov.

Identification of Metabolites (e.g., N-demethylated or hydrolyzed forms)

Based on the predicted biotransformation pathways, several potential metabolites of this compound can be postulated. In vitro studies using liver microsomes would be the standard approach to identify these metabolites definitively. The primary metabolite of the parent compound, Erythromycin A, is N-demethylerythromycin clinpgx.org. For this compound, the expected metabolites would include products of hydrolysis and oxidation.

Table 1: Potential Metabolites of this compound

| Potential Metabolite | Probable Pathway |

|---|---|

| N-demethylerythromycin A | Hydrolysis of the N-propanoyl group |

| Hydroxylated this compound | Oxidation of the macrolactone ring or propanoyl group |

Enzyme Systems Involved in Metabolization (e.g., Cytochrome P450 studies in microsomes)

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is heavily involved in the metabolism of the majority of macrolide antibiotics nih.gov. Erythromycin A is a known substrate and a significant inhibitor of the CYP3A4 enzyme clinpgx.orgnih.govresearchgate.net. This interaction is a major reason for drug-drug interactions observed with erythromycin nih.gov.

It is highly probable that this compound is also metabolized by the CYP3A4 enzyme system. In vitro studies using human liver microsomes are the standard method for investigating the metabolism of new chemical entities and identifying the specific CYP enzymes involved nih.govnih.gov. Such studies would clarify the role of CYP3A4 and other potential enzymes in the biotransformation of this specific derivative.

Comparative Metabolism with Erythromycin A and Other Derivatives

The metabolism of this compound can be compared with that of Erythromycin A and other derivatives like Azithromycin (B1666446) and Dirithromycin to understand how structural modifications influence metabolic stability and enzyme interactions.

Erythromycin A: Undergoes extensive first-pass metabolism primarily via N-demethylation by CYP3A4, leading to lower bioavailability clinpgx.org. It is a potent inhibitor of CYP3A4 nih.gov.

Azithromycin: This derivative is more stable and does not significantly interact with the hepatic cytochrome P450 system. Consequently, it does not typically induce or inactivate CYP enzymes via metabolite complexes, leading to fewer drug-drug interactions efda.gov.et.

Dirithromycin: Similar to azithromycin, dirithromycin is much less likely to cause the drug interactions associated with erythromycin and clarithromycin because it does not significantly inhibit cytochrome P450 enzymes nih.gov.

The presence of the N-propanoyl group on this compound represents a significant structural change from the dimethylamino group on Erythromycin A. This modification could alter its affinity for the CYP3A4 enzyme, potentially making it a weaker inhibitor compared to Erythromycin A. However, without direct experimental data, its metabolic profile relative to other macrolides remains speculative.

Table 2: Comparative Metabolic Features of Selected Macrolides

| Compound | Primary Metabolic Enzyme | Interaction with CYP3A4 | Key Metabolic Pathway |

|---|---|---|---|

| Erythromycin A | CYP3A4 clinpgx.org | Strong Inhibitor nih.govnih.gov | N-Demethylation clinpgx.org |

| Azithromycin | Not significant | Weak/None efda.gov.et | Limited metabolism |

| Dirithromycin | Not significant | Weak/None nih.gov | Hydrolysis to erythromycylamine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Erythromycin A |

| N-demethylerythromycin A |

| Azithromycin |

| Dirithromycin |

| Clarithromycin |

Current Research Gaps and Future Directions

Elucidation of Novel Molecular Targets Beyond Ribosomal Binding

For N-Demethyl-N-propanoylerythromycin A, there is a significant gap in our understanding of its molecular targets. It is presumed to bind to the bacterial ribosome, but the specific affinity and conformational changes induced by the N-demethylation and N-propanoylation have not been characterized. Future research should prioritize the investigation of potential novel molecular targets for this compound. This could involve affinity chromatography-mass spectrometry approaches to pull down interacting proteins from bacterial lysates or host cells. Furthermore, exploring its effects on non-ribosomal cellular processes, such as signal transduction pathways or metabolic enzymes, could unveil previously unknown mechanisms of action and therapeutic potentials. nih.gov

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of erythromycin (B1671065) derivatives has been an active area of research, leading to the development of clinically important antibiotics like azithromycin (B1666446) and clarithromycin. patsnap.com The chemical modification of the erythromycin scaffold has been explored to improve its acid stability, pharmacokinetic properties, and spectrum of activity. nih.govnih.gov A key intermediate in the synthesis of some modified macrolides is the N-demethylated form of erythromycin. google.comacs.org

A significant research gap exists in the development of advanced and efficient synthetic strategies specifically for creating a diverse library of this compound derivatives. Future work should focus on developing regioselective and stereoselective methods to modify various positions on the macrolactone ring, the desosamine (B1220255) sugar, and the cladinose (B132029) sugar of this specific compound. This could involve the application of modern catalytic methods, enzymatic transformations, and combinatorial chemistry approaches. The creation of a library of novel derivatives would be essential for exploring structure-activity relationships and identifying compounds with enhanced or novel biological activities.

Application in Drug Discovery Platforms for Antimicrobial and Non-Antimicrobial Uses

Drug discovery platforms are crucial for identifying new therapeutic agents. nih.gov While erythromycin is a cornerstone of antimicrobial therapy, its derivatives have also shown promise in non-antimicrobial applications, such as anti-inflammatory and immunomodulatory agents. researchgate.netresearchgate.netoup.com These non-antibiotic effects are of significant interest as they may offer therapeutic benefits without the risk of promoting antibiotic resistance. nih.gov

There is currently no published research on the application of this compound in any drug discovery platform. A crucial future direction is to screen this compound in a wide array of assays. For antimicrobial applications, this would involve testing against a broad panel of pathogenic bacteria, including multidrug-resistant strains. For non-antimicrobial uses, screening platforms for anti-inflammatory, anti-viral, anti-cancer, and prokinetic activities should be employed. oup.com The discovery of any significant activity would open up new avenues for its development as a therapeutic agent. lcms.cz

Deeper Understanding of Resistance Evolution in the Presence of this compound

The evolution of antibiotic resistance is a major global health crisis. frontiersin.org Resistance to erythromycin is widespread and occurs primarily through three mechanisms: target site modification (methylation of the 23S rRNA by erm genes), active drug efflux (mediated by mef or msr genes), and, less commonly, drug inactivation. nih.govnih.gov The prevalence of these resistance mechanisms can vary geographically and between different bacterial species. nih.govresearchgate.net

A critical knowledge gap is the lack of any data on how bacteria might develop resistance specifically to this compound. It is plausible that existing macrolide resistance mechanisms would confer cross-resistance to this derivative. However, the structural modifications might alter its susceptibility to certain resistance mechanisms. Future research should involve in vitro evolution studies to select for resistant mutants in the presence of this compound. Whole-genome sequencing of these resistant strains would identify the genetic basis of resistance. This would provide a deeper understanding of the evolutionary pathways to resistance and inform strategies to design derivatives that can evade these mechanisms. emerginginvestigators.org

Development of Research-Grade Analytical Standards and Reference Materials

The availability of high-purity, well-characterized analytical standards is a prerequisite for any research and development involving a chemical compound. These standards are essential for accurate quantification, impurity profiling, and ensuring the reproducibility of experimental results. spectroscopyonline.comnih.gov Several companies supply a range of erythromycin impurities as reference standards. pharmaffiliates.comsynzeal.compharmaffiliates.com

While this compound is available from some commercial suppliers as a reference material, there is a need for the development of internationally recognized and certified reference materials (CRMs). veeprho.com The process of creating a CRM involves rigorous characterization, homogeneity and stability testing, and an inter-laboratory comparison to assign a certified value with a stated uncertainty. spectroscopyonline.com Future efforts should be directed towards the large-scale, high-purity synthesis of this compound and its comprehensive characterization using a battery of analytical techniques (e.g., NMR, MS, HPLC, elemental analysis). Establishing a certified reference material would be a critical enabling step for all future research on this compound, ensuring data quality and comparability across different laboratories worldwide.

Q & A

Q. What computational models predict the binding affinity of This compound to bacterial ribosomes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with high-resolution ribosome structures (PDB: 1JZY). Validate predictions via free-energy perturbation (FEP) or MM-GBSA calculations. Compare with experimental binding data (e.g., surface plasmon resonance) to refine force field parameters .

Data Reporting and Compliance

- Preclinical Studies : Adhere to ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and sample size justification .

- Statistical Reporting : Specify exact P-values (not thresholds like P < 0.05) and confidence intervals. Use non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian distributions .

- Synthesis Reproducibility : Provide CAS numbers, batch-specific purity data, and NMR/MS spectra in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.